molecular formula C16H11NO3 B030491 (1-oxo-2H-isoquinolin-5-yl) benzoate CAS No. 370872-09-6

(1-oxo-2H-isoquinolin-5-yl) benzoate

Cat. No. B030491
CAS RN: 370872-09-6
M. Wt: 265.26 g/mol
InChI Key: FFWUPFYTTMMSTH-UHFFFAOYSA-N
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Description

(1-oxo-2H-isoquinolin-5-yl) benzoate, also known as 1-benzoylisoquinoline-2-one, is a chemical compound with a wide range of applications in scientific research. It is a member of the isoquinoline family of compounds and is a white crystalline solid that is soluble in organic solvents such as chloroform and dimethylformamide. This compound has been studied for its potential use in drug delivery, as a therapeutic agent, and for its biochemical and physiological effects.

Scientific Research Applications

Safety and Hazards

The safety data sheet for “(1-oxo-2H-isoquinolin-5-yl) benzoate” suggests that any clothing contaminated by the product should be immediately removed and the affected individual should move out of the dangerous area and consult a physician .

properties

IUPAC Name

(1-oxo-2H-isoquinolin-5-yl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-15-13-7-4-8-14(12(13)9-10-17-15)20-16(19)11-5-2-1-3-6-11/h1-10H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWUPFYTTMMSTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2C=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349766
Record name (1-oxo-2H-isoquinolin-5-yl) benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-oxo-2H-isoquinolin-5-yl) benzoate

CAS RN

370872-09-6
Record name (1-oxo-2H-isoquinolin-5-yl) benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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